

5-Fluoro-2-methylphenyl isothiocyanate CAS number 175205-39-7

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	5-Fluoro-2-methylphenyl isothiocyanate
Cat. No.:	B070566

[Get Quote](#)

5-Fluoro-2-methylphenyl Isothiocyanate: A Technical Guide

CAS Number: 175205-39-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoro-2-methylphenyl isothiocyanate**, a versatile organic building block with significant potential in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, reactivity, and safety considerations, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

5-Fluoro-2-methylphenyl isothiocyanate is a substituted aromatic isothiocyanate. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable synthon in drug discovery.^[1] Its isothiocyanate functional group is highly reactive towards nucleophiles, serving as a key moiety for the construction of thiourea derivatives and other heterocyclic systems.^[2]

Table 1: Physical and Chemical Properties of **5-Fluoro-2-methylphenyl Isothiocyanate**

Property	Value	Reference(s)
CAS Number	175205-39-7	[2] [3]
Molecular Formula	C ₈ H ₆ FNS	[2] [3]
Molecular Weight	167.20 g/mol	[2]
Appearance	Colorless to light orange/yellow/green clear liquid	[1] [2]
Purity	≥ 97.5%	[2]
Density (20°C)	1.202 - 1.206 g/mL	[2]
Refractive Index (n ₂₀ /D)	1.608 - 1.612	[2]
Synonyms	5-Fluoro-o-tolyl isothiocyanate, Isothiocyanic acid 5-fluoro-o-tolyl ester, 4-Fluoro-2-isothiocyanato-1-methylbenzene	[1] [3]
Storage Conditions	Room temperature, under inert gas	[2]

Synthesis and Reactivity

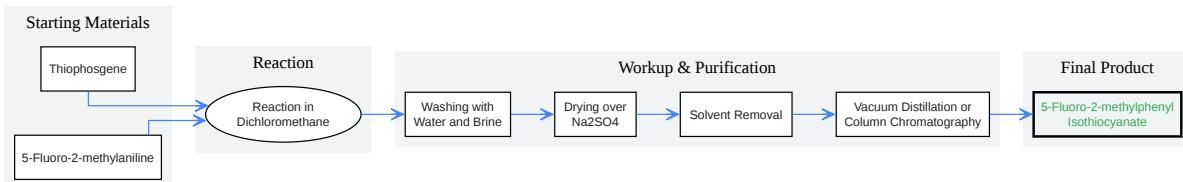
The primary route for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent. For **5-Fluoro-2-methylphenyl isothiocyanate**, the precursor is 5-fluoro-2-methylaniline.

Representative Synthesis of the Precursor: 5-Fluoro-2-methylaniline

The synthesis of 5-fluoro-2-methylaniline can be achieved through the reduction of 4-fluoro-2-nitrotoluene. A common method involves the use of iron powder in the presence of an acid.[\[4\]](#)

Experimental Protocol: Synthesis of 5-Fluoro-2-methylaniline[\[4\]](#)

- To a solution of 4-fluoro-1-methyl-2-nitrobenzene (16 mmol) in ethanol (50 mL), add iron powder (81 mmol) and hydrochloric acid (0.25 mL) at 0 °C.
- Reflux the reaction mixture for 12 hours.
- After cooling, filter the reaction mixture and concentrate the filtrate.
- Basify the residue with a sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (n-hexane/EtOAc) to yield 5-fluoro-2-methylaniline.


General Synthesis of 5-Fluoro-2-methylphenyl Isothiocyanate

While a specific protocol for the synthesis of **5-Fluoro-2-methylphenyl isothiocyanate** is not readily available in the searched literature, a general and widely used method involves the reaction of the corresponding aniline with thiophosgene or a related reagent.

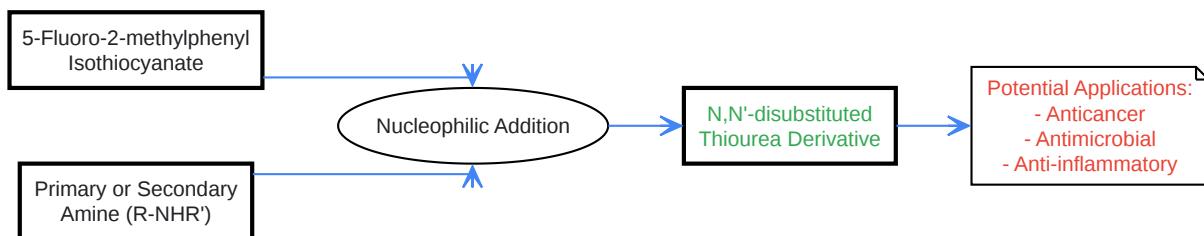
Experimental Protocol: General Synthesis of Aryl Isothiocyanates

- Dissolve 5-fluoro-2-methylaniline in a suitable solvent such as dichloromethane or chloroform.
- Cool the solution in an ice bath.
- Slowly add a solution of thiophosgene in the same solvent to the cooled aniline solution with vigorous stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude **5-Fluoro-2-methylphenyl isothiocyanate**.
- Further purification can be achieved by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-Fluoro-2-methylphenyl isothiocyanate**.


Reactivity and Applications in Synthesis

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles such as amines, alcohols, and thiols. The most common application is the synthesis of thiourea derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][5]

Experimental Protocol: General Synthesis of N,N'-disubstituted Thioureas[6]

- Dissolve **5-Fluoro-2-methylphenyl isothiocyanate** (1 equivalent) in a suitable solvent like dichloromethane or tert-butanol.
- Add the desired primary or secondary amine (1 equivalent) to the solution.

- Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction by TLC.
- Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
- If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Reaction of **5-Fluoro-2-methylphenyl isothiocyanate** to form thiourea derivatives.

Spectroscopic Data

While specific spectra for **5-Fluoro-2-methylphenyl isothiocyanate** are not publicly available in the searched databases, supplier data indicates that the IR and NMR spectra conform to the expected structure.^[2] General characteristic spectral features for aryl isothiocyanates are as follows:

- IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present. The C-F bond will show a strong absorption in the fingerprint region, typically around 1200-1300 cm^{-1} .^{[7][8]}
- ^1H NMR Spectroscopy: The spectrum will show signals corresponding to the aromatic protons and the methyl group protons. The aromatic proton signals will be split due to

coupling with each other and with the fluorine atom. The methyl group will appear as a singlet.

- ¹³C NMR Spectroscopy: The isothiocyanate carbon typically shows a broad signal in the range of 130 ± 40 ppm.[9] The aromatic carbons will appear in the downfield region, and their signals will be split due to coupling with the fluorine atom. The methyl carbon will appear in the upfield region.
- Mass Spectrometry: The mass spectrum of an alkyl isothiocyanate typically shows a characteristic peak at m/e 72, corresponding to the $[\text{CH}_2\text{NCS}]^+$ ion. For aryl isothiocyanates, fragmentation patterns will be more complex, but the molecular ion peak should be observable.[10]

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Fluoro-2-methylphenyl isothiocyanate** (CAS 175205-39-7) is not readily available. However, based on the known hazards of similar aryl isothiocyanates, the following precautions should be taken:

Table 2: General Safety and Handling Precautions for Aryl Isothiocyanates

Hazard Category	Precautionary Measures	Reference(s)
Health Hazards	Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. Lachrymator.	[11] [12] [13] [14]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.	[11] [12] [13]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	[11] [12]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat, sparks, and open flames. Store under an inert atmosphere.	[11] [12]
Fire and Explosion Hazards	May be combustible at high temperatures. Emits toxic fumes under fire conditions, including nitrogen oxides,	[13]

sulfur oxides, and hydrogen fluoride.

Inhalation: Move person to fresh air. Skin Contact: Immediately wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes.

First Aid	Remove contact lenses, if present and easy to do. Continue rinsing. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.	[13]
-----------	--	------

Potential Applications in Drug Discovery and Agrochemicals

5-Fluoro-2-methylphenyl isothiocyanate is a key intermediate in the synthesis of various bioactive molecules.[\[1\]](#)

- Medicinal Chemistry: It is used to develop novel pharmacophores, particularly in the design of molecules with potential anticancer, antimicrobial, or anti-inflammatory properties.[\[2\]](#) The isothiocyanate moiety can interact with biological targets, and the fluoro-methylphenyl scaffold allows for further structural modifications to optimize activity and pharmacokinetic properties.
- Agrochemicals: This compound also finds application in the synthesis of new pesticides and herbicides.[\[2\]](#) The unique structural features can contribute to the efficacy and selectivity of the resulting agrochemical products.

The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to improve pharmacological properties such as metabolic stability and binding

affinity.[\[15\]](#) Therefore, derivatives of **5-Fluoro-2-methylphenyl isothiocyanate** are promising candidates for further investigation in various therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Fluoro-2-methylphenyl Isothiocyanate [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. scispace.com [scispace.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
- 14. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Fluoro-2-methylphenyl isothiocyanate CAS number 175205-39-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070566#5-fluoro-2-methylphenyl-isothiocyanate-cas-number-175205-39-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com